
(R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate
Descripción general
Descripción
(-)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate (MEPITC) is a naturally occurring isothiocyanate found in a variety of plants and vegetables. It is a non-toxic, non-volatile compound that has been studied for its potential medicinal properties. MEPITC has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, it has been used in laboratory experiments to study its biochemical and physiological effects. The purpose of
Aplicaciones Científicas De Investigación
(R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate has been studied for its potential medicinal properties. In laboratory experiments, it has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, it has been used in laboratory experiments to study its biochemical and physiological effects. This compound has also been studied for its potential use in the treatment of various diseases, such as diabetes, obesity, and cardiovascular disease.
Mecanismo De Acción
(R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate has been shown to interact with various cellular components, such as proteins, lipids, and nucleic acids, to modulate the expression of genes and proteins involved in inflammation, cell proliferation, and cell death. It has also been shown to inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial activities. In laboratory experiments, it has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to modulate the expression of genes and proteins involved in inflammation, cell proliferation, and cell death. In addition, this compound has been shown to inhibit the growth of certain cancer cell lines, as well as to possess anti-microbial activity against certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate has several advantages for laboratory experiments. It is non-toxic and non-volatile, making it safe to use in the laboratory. In addition, it is relatively inexpensive and easy to synthesize. However, there are some limitations to using this compound in laboratory experiments. For example, it has a relatively short half-life, making it difficult to use in long-term experiments. In addition, it is not as potent as some other compounds, making it less effective for certain applications.
Direcciones Futuras
(R)-(-)-1-(3-Methoxyphenyl)ethyl isothiocyanate has potential for use in the treatment of various diseases, such as diabetes, obesity, and cardiovascular disease. Further research is needed to determine the efficacy of this compound in the treatment of these diseases. In addition, this compound has potential for use in the development of new drugs and drug delivery systems. Further research is needed to explore the potential of this compound in this area. Finally, this compound has potential for use in the development of new diagnostic tools and biomarkers. Further research is needed to explore the potential of this compound in this area.
Propiedades
IUPAC Name |
1-[(1R)-1-isothiocyanatoethyl]-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-8(11-7-13)9-4-3-5-10(6-9)12-2/h3-6,8H,1-2H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLULNKVRCHBYJM-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426983 | |
| Record name | AG-G-98288 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
749261-39-0 | |
| Record name | AG-G-98288 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



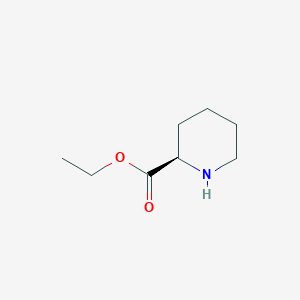

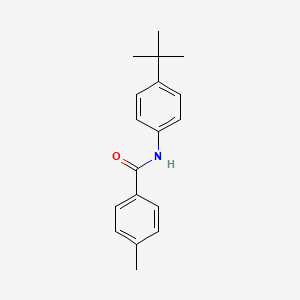
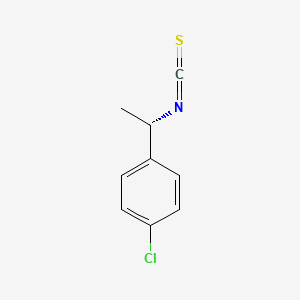
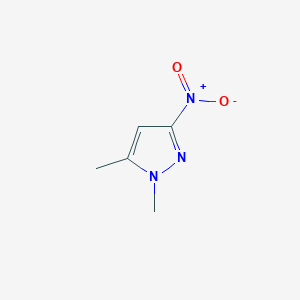
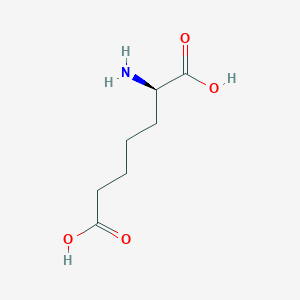
![1-[(1R)-1-Isothiocyanatoethyl]-4-methoxybenzene](/img/structure/B1609548.png)
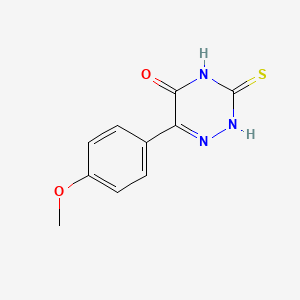
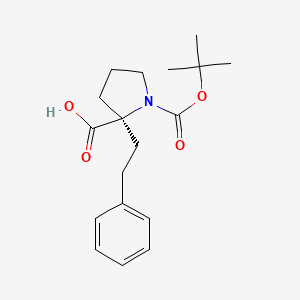

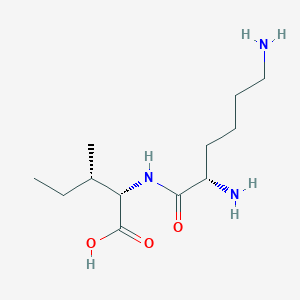

![2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1609561.png)
